molecular formula C8H9ClIN3 B1434193 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine CAS No. 1704064-43-6

3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine

Cat. No. B1434193
CAS RN: 1704064-43-6
M. Wt: 309.53 g/mol
InChI Key: NOMAYYKNVIFWTL-UHFFFAOYSA-N
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Description

“3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine” is a chemical compound that includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used in medicinal chemistry to develop compounds for treating human diseases . The compound also contains chlorine and iodine atoms .


Molecular Structure Analysis

The molecular structure of “3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage .

Scientific Research Applications

Synthesis and Functionalization

  • 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine and its derivatives are utilized in the synthesis of various heterocyclic compounds. A study by Lavecchia, Berteina‐Raboin, and Guillaumet (2004) demonstrates the synthesis of novel 3-iodo-1H-pyrazolo[3,4-b]pyridines and efficient coupling reactions for functionalization under Suzuki, Heck, Stille, and Sonogashira conditions (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Condensed Pyrrolo[b]pyrazines Synthesis

  • Volovenko and Dubinina (1999) describe the synthesis of condensed pyrrolo[b]pyrazines, highlighting the reaction of 2,3-dichloro-5,6-dicyanopyrazine with α-azahetarylacetonitriles, leading to α-(3-chloro-5,6-dicyanopyrazin-2-yl)-α-(2-azahetaryl)acetonitriles. Subsequent heating in pyridine causes intramolecular cyclization to yield condensed pyrrolo[b]pyrazines (Volovenko & Dubinina, 1999).

Novel Pyrazolo[3,4-b]pyridine Species

  • Another study by Lavecchia, Berteina‐Raboin, and Guillaumet (2004) discusses the synthesis of unsymmetrical 3,5-disubstituted pyrazolo[3,4-b]pyridine species. This includes the indirect iodination of 2-chloro-nicotinonitrile and cyclization with methylhydrazine to lead to 3-amino-5-iodopyrazolo[3,4-b]pyridine (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Pyrido[3,4-b]pyrazines Synthesis

  • Mederski et al. (2003) explored the synthesis of 5-Chloropyrido[3,4-b]pyrazines from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine. They achieved a mixture of regiosiomers with 2-substituted pyrido[3,4-b]-pyrazines as the major product (Mederski, Kux, Knoth, & Schwarzkopf-Hofmann, 2003).

Optoelectronic Materials

  • Meti et al. (2017) report the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, showing their potential as organic materials for optoelectronic applications. This involves regio-selective amination reactions of dihalo-pyrrolopyrazines (Meti, Lee, Yang, & Gong, 2017).

Antimicrobial Agents

  • Prakash et al. (2011) synthesized a series of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and evaluated their antimicrobial activity. They utilized an iodine(III)-mediated oxidative approach for the synthesis of these compounds, demonstrating their potential as potent antimicrobial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).

Future Directions

The future directions for “3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The design of new molecules could be guided by the understanding of the influence of steric factors on biological activity .

properties

IUPAC Name

3-chloro-5-iodo-2-pyrrolidin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClIN3/c9-7-8(11-5-6(10)12-7)13-3-1-2-4-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMAYYKNVIFWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(N=C2Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101251699
Record name Pyrazine, 3-chloro-5-iodo-2-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine

CAS RN

1704064-43-6
Record name Pyrazine, 3-chloro-5-iodo-2-(1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704064-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 3-chloro-5-iodo-2-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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